molecular formula C14H15ClFN B6221724 2-(4-fluorophenyl)-1-phenylethan-1-amine hydrochloride CAS No. 133235-79-7

2-(4-fluorophenyl)-1-phenylethan-1-amine hydrochloride

Cat. No.: B6221724
CAS No.: 133235-79-7
M. Wt: 251.72 g/mol
InChI Key: VGIIKVYKMVQCHX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-phenylethan-1-amine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom on the para position of the phenyl ring and an amine group attached to the ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-phenylethan-1-amine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the synthesis and reduction steps, as well as automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-phenylethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

2-(4-fluorophenyl)-1-phenylethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptors and biological systems being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-phenylethan-1-amine hydrochloride
  • 2-(4-bromophenyl)-1-phenylethan-1-amine hydrochloride
  • 2-(4-methylphenyl)-1-phenylethan-1-amine hydrochloride

Uniqueness

2-(4-fluorophenyl)-1-phenylethan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, alter its reactivity, and affect its interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

CAS No.

133235-79-7

Molecular Formula

C14H15ClFN

Molecular Weight

251.72 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-phenylethanamine;hydrochloride

InChI

InChI=1S/C14H14FN.ClH/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12;/h1-9,14H,10,16H2;1H

InChI Key

VGIIKVYKMVQCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)N.Cl

Purity

95

Origin of Product

United States

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